1-(2-Hydroxy-4-(piperidin-1-ylsulfonyl)phenyl)-3-methylimidazolidine-2,4-dione
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Overview
Description
1-(2-Hydroxy-4-(piperidin-1-ylsulfonyl)phenyl)-3-methylimidazolidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydroxy group, a piperidinylsulfonyl group, and an imidazolidine-dione core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-(piperidin-1-ylsulfonyl)phenyl)-3-methylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the core imidazolidine-dione structure This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4-(piperidin-1-ylsulfonyl)phenyl)-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazolidine-dione core can be reduced to form imidazolidine derivatives.
Substitution: The piperidinylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the imidazolidine-dione core may produce imidazolidine derivatives.
Scientific Research Applications
1-(2-Hydroxy-4-(piperidin-1-ylsulfonyl)phenyl)-3-methylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-(piperidin-1-ylsulfonyl)phenyl)-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxy group and piperidinylsulfonyl group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The imidazolidine-dione core may also contribute to the compound’s overall biological effects by stabilizing its structure and enhancing its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxy-4-(morpholin-1-ylsulfonyl)phenyl)-3-methylimidazolidine-2,4-dione
- 1-(2-Hydroxy-4-(pyrrolidin-1-ylsulfonyl)phenyl)-3-methylimidazolidine-2,4-dione
Uniqueness
1-(2-Hydroxy-4-(piperidin-1-ylsulfonyl)phenyl)-3-methylimidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinylsulfonyl group, in particular, differentiates it from similar compounds and may enhance its binding affinity and selectivity for certain molecular targets.
Properties
IUPAC Name |
1-(2-hydroxy-4-piperidin-1-ylsulfonylphenyl)-3-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-16-14(20)10-18(15(16)21)12-6-5-11(9-13(12)19)24(22,23)17-7-3-2-4-8-17/h5-6,9,19H,2-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXXDHMXEXNSDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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